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Compound of Interest

Compound Name: Asaley

Cat. No.: B10762054 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a

Nitrogen Mustard Analogue

Asaley, also known by its National Cancer Institute designation NSC167780 and its chemical

name N-Acetyl-4-(bis(2-chloroethyl)amino)phenylalanyl-L-leucine ethyl ester, is a synthetic

derivative of melphalan, a nitrogen mustard alkylating agent.[1] This technical guide provides a

comprehensive overview of the chemical structure, and known properties of Asaley, intended

for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties
Asaley is a complex molecule incorporating a nitrogen mustard moiety, responsible for its

cytotoxic effects, linked to a dipeptide-like structure. This design was intended to modulate the

compound's uptake and activity.

Table 1: Chemical and Physical Properties of Asaley (NSC167780)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10762054?utm_src=pdf-interest
https://www.benchchem.com/product/b10762054?utm_src=pdf-body
https://www.semanticscholar.org/paper/Green-surfactant-of-marine-origin-exerting-a-effect-Das-Sarkar/0dd7d0a3500ae830a210fe42895d86eb49368bba
https://www.benchchem.com/product/b10762054?utm_src=pdf-body
https://www.benchchem.com/product/b10762054?utm_src=pdf-body
https://www.benchchem.com/product/b10762054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C23H35Cl2N3O4 PubChem[1]

Molecular Weight 488.4 g/mol PubChem[1]

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-

[bis(2-

chloroethyl)amino]phenyl]prop

anoyl]amino]-4-

methylpentanoate

PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)

C(CC1=CC=C(C=C1)N(CCCl)

CCCl)NC(=O)C

PubChem

InChI Key
GBPZYMBDOBODNK-

UHFFFAOYSA-N
PubChem

XLogP3 3.3 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 13 PubChem

Note: Most of the available data on the physicochemical properties of Asaley are

computationally derived and curated in databases such as PubChem. Experimental data on

properties like melting point, boiling point, and pKa are not readily available in the public

domain.

Mechanism of Action: DNA Alkylation
The primary mechanism of action of Asaley, characteristic of nitrogen mustards, is the

alkylation of DNA.[2] The bis(2-chloroethyl)amino group is the key pharmacophore responsible

for this activity.
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Figure 1: Proposed mechanism of Asaley-induced DNA damage.

The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains

to form a highly reactive aziridinium ion. This electrophilic intermediate is then subject to

nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine being a

primary target.[2] Following the first alkylation, the second 2-chloroethyl arm can undergo a

similar activation and react with another nucleophilic site on DNA. This can result in the

formation of interstrand or intrastrand cross-links, which are particularly cytotoxic lesions.

These cross-links physically block DNA replication and transcription, ultimately leading to the

activation of cell cycle checkpoints and the induction of apoptosis.[2]

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Asaley are not

widely published in recent literature. However, general methodologies for the synthesis of

related nitrogen mustard-peptide conjugates and for assessing their cytotoxic and DNA-

alkylating activity can be inferred from the broader medicinal chemistry literature.

General Synthesis of Nitrogen Mustard-Peptide
Conjugates:
A plausible synthetic route for Asaley would involve the coupling of N-acetyl-DL-sarcolysine (a

derivative of melphalan) with the ethyl ester of L-leucine.
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Figure 2: A generalized workflow for the synthesis of Asaley.

Methodology:

Activation: The carboxylic acid of N-acetyl-DL-sarcolysine would be activated using a

standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence

of an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU.

Coupling: The activated sarcolysine derivative would then be reacted with the amino group of

L-leucine ethyl ester in an appropriate aprotic solvent (e.g., dichloromethane or

dimethylformamide).

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to

remove water-soluble byproducts. The crude product would then be purified using column

chromatography on silica gel to yield the final compound, Asaley.

Characterization: The structure and purity of the synthesized Asaley would be confirmed by

standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy

(¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography

(HPLC).

In Vitro Cytotoxicity Assays:
To evaluate the antineoplastic activity of Asaley, its cytotoxicity against a panel of human

cancer cell lines would be determined using assays such as the MTT or SRB assay.
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Methodology:

Cell Culture: Human cancer cell lines would be cultured in appropriate media supplemented

with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with

5% CO₂.

Drug Treatment: Cells would be seeded in 96-well plates and allowed to attach overnight.

The following day, the cells would be treated with a serial dilution of Asaley for a specified

period (e.g., 48 or 72 hours).

Viability Assessment: After the incubation period, cell viability would be assessed. For the

MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

is added to the wells. Viable cells reduce the yellow MTT to purple formazan crystals, which

are then solubilized, and the absorbance is measured.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value,

which is the concentration of the drug that causes 50% inhibition of cell growth, would be

determined by plotting the percentage of viability against the drug concentration and fitting

the data to a dose-response curve.

Signaling Pathways
The primary signaling pathway initiated by Asaley is the DNA damage response (DDR)

pathway.
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Figure 3: Simplified overview of the DNA damage response pathway initiated by Asaley.

Upon the formation of DNA adducts and cross-links by Asaley, sensor proteins such as ATR

(Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) recognize
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the damaged DNA. This leads to the activation of downstream transducer kinases, including

Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that

orchestrate the cellular response to DNA damage. Key effectors include the tumor suppressor

p53, which can induce cell cycle arrest and apoptosis, and the CDC25 phosphatases, whose

inhibition leads to cell cycle arrest. The ultimate fate of the cell—whether it undergoes cell cycle

arrest to allow for DNA repair or proceeds to apoptosis—depends on the extent of the DNA

damage and the cellular context.

Conclusion
Asaley (NSC167780) is a nitrogen mustard derivative with a chemical structure designed for

potential antineoplastic activity. Its mechanism of action is predicated on the alkylation of DNA,

leading to the formation of cytotoxic cross-links and the induction of the DNA damage response

pathway. While detailed experimental data on its physicochemical properties and biological

activity are not extensively available in recent literature, its structural similarity to other well-

characterized nitrogen mustards provides a strong basis for understanding its mode of action.

Further experimental investigation is warranted to fully elucidate the therapeutic potential and

specific molecular interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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